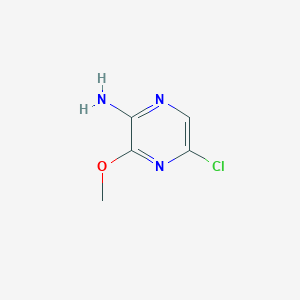

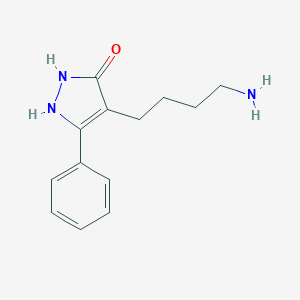

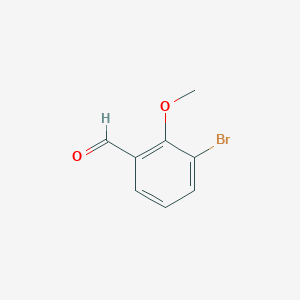

![molecular formula C20H16O2 B113212 2-[3-(Benzyloxy)phenyl]benzaldehyde CAS No. 893736-23-7](/img/structure/B113212.png)

2-[3-(Benzyloxy)phenyl]benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[3-(Benzyloxy)phenyl]benzaldehyde” is a chemical compound with the CAS Number: 893736-23-7 . It has a molecular weight of 288.35 . The IUPAC name for this compound is 3’- (benzyloxy) [1,1’-biphenyl]-2-carbaldehyde .

Molecular Structure Analysis

The molecular formula of “2-[3-(Benzyloxy)phenyl]benzaldehyde” is C20H16O2 . The InChI code for this compound is 1S/C20H16O2/c21-14-18-9-4-5-12-20 (18)17-10-6-11-19 (13-17)22-15-16-7-2-1-3-8-16/h1-14H,15H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[3-(Benzyloxy)phenyl]benzaldehyde” include a molecular weight of 288.34 . The compound’s InChI key is AGJBQXFVTDVSCC-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

- Application : “2-[3-(Benzyloxy)phenyl]benzaldehyde” is used in chemical synthesis .

- Method of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The outcomes of the chemical synthesis involving “2-[3-(Benzyloxy)phenyl]benzaldehyde” are not specified in the source .

- Application : “2-[3-(Benzyloxy)phenyl]benzaldehyde” is involved in the synthesis of substituted benzaldehydes via a two-step, one-pot reduction/cross-coupling procedure .

- Method of Application : The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents, leading to a variety of alkyl and aryl substituted benzaldehydes .

- Results or Outcomes : This methodology facilitates the effective synthesis of a 11C radiolabeled aldehyde .

Chemical Synthesis

Organic Chemistry

- Application : “2-[3-(Benzyloxy)phenyl]benzaldehyde” is used in the synthesis of 2-benzyloxy-2′-hydroxy-3′,4′,6′-trimethoxychalcone and N2-(2-benzyloxy)benzylidenyl isonicotinic acid hydrazide .

- Method of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The outcomes of the chemical synthesis involving “2-[3-(Benzyloxy)phenyl]benzaldehyde” are not specified in the source .

- Application : “2-[3-(Benzyloxy)phenyl]benzaldehyde” can be involved in benzylic oxidations and reductions .

- Method of Application : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack. Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .

- Results or Outcomes : The susceptibility of alkyl side-chains to oxidative degradation is supported by these observations .

Chemical Synthesis

Benzylic Oxidations and Reductions

- Application : “2-[3-(Benzyloxy)phenyl]benzaldehyde” is used in the synthesis of 2-benzyloxy-2′-hydroxy-3′,4′,6′-trimethoxychalcone and N2-(2-benzyloxy)benzylidenyl isonicotinic acid hydrazide .

- Method of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The outcomes of the chemical synthesis involving “2-[3-(Benzyloxy)phenyl]benzaldehyde” are not specified in the source .

- Application : “2-[3-(Benzyloxy)phenyl]benzaldehyde” can be involved in benzylic oxidations and reductions .

- Method of Application : The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack. Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .

- Results or Outcomes : The susceptibility of alkyl side-chains to oxidative degradation is supported by these observations .

Chemical Synthesis

Benzylic Oxidations and Reductions

Propiedades

IUPAC Name |

2-(3-phenylmethoxyphenyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O2/c21-14-18-9-4-5-12-20(18)17-10-6-11-19(13-17)22-15-16-7-2-1-3-8-16/h1-14H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJBQXFVTDVSCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=CC=C3C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602438 |

Source

|

| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(Benzyloxy)phenyl]benzaldehyde | |

CAS RN |

893736-23-7 |

Source

|

| Record name | 3'-(Benzyloxy)[1,1'-biphenyl]-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

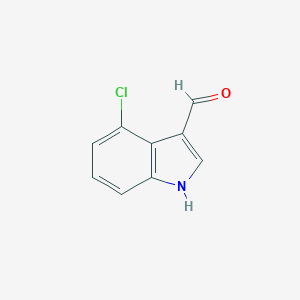

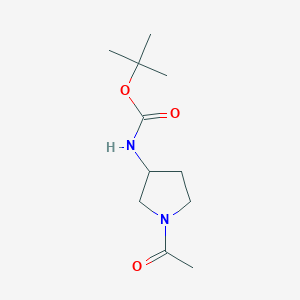

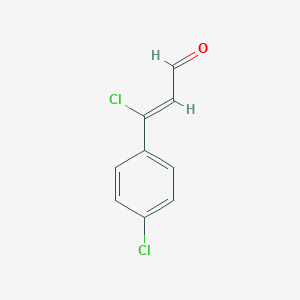

![6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113151.png)

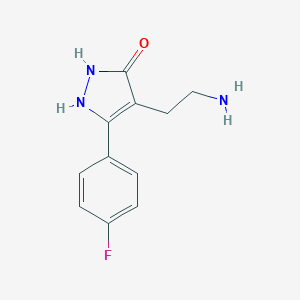

![7-Chloro-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B113165.png)